molecular formula C18H21N3O3S B4507984 1-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-piperidinecarboxamide

1-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-piperidinecarboxamide

Cat. No.: B4507984
M. Wt: 359.4 g/mol
InChI Key: CCZGIOYXNFJAEG-UHFFFAOYSA-N
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Description

1-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.13036271 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-piperidinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H18_{18}N2_2O2_2S
  • Molecular Weight : 270.36 g/mol

The structure features a piperidine ring, a thiazole moiety, and a methoxyphenyl group, which may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. For instance:

  • Serotonin Receptor Modulation : Compounds structurally related to this compound have been shown to act as serotonin receptor antagonists, particularly at the 5-HT7 receptor, which is involved in mood regulation and cognition .

Therapeutic Applications

This compound may have potential applications in treating conditions such as:

  • Neurological Disorders : Due to its interaction with serotonin receptors, it may be explored for use in anxiety and depression therapies.
  • Cancer Therapy : The compound's structural analogs have shown promise in inhibiting tumor growth through mechanisms such as angiogenesis inhibition .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Dopamine D2 Receptor Affinity : A related compound demonstrated significant affinity for dopamine D2 receptors (Ki = 54 nM), suggesting potential for psychiatric disorder treatments .
  • In Vitro Studies : In vitro assays indicated that derivatives of this compound could inhibit cell proliferation in cancer cell lines by targeting specific pathways involved in cell cycle regulation .

Data Table: Biological Activities of Related Compounds

Compound NameTargetAffinity (Ki)Biological Activity
This compound5-HT7 ReceptorTBDAntidepressant potential
1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazineD2 Receptor54 nMAntipsychotic effects
1-[2-(4-Methoxyphenyl)phenyl]piperazine5-HT7 Receptor2.6 nMPET radiotracer

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. Specifically, compounds similar to 1-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-piperidinecarboxamide have been shown to inhibit the growth of various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade.
  • Case Study : In vitro studies demonstrated that this compound could reduce cell viability in breast cancer cell lines by over 50% at concentrations between 10 µM and 50 µM .

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial activity. The presence of the thiazole ring enhances the compound's ability to interact with microbial enzymes.

  • Research Findings : In laboratory settings, compounds structurally related to this compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Thiazole derivatives are being investigated for their potential in treating neurodegenerative diseases.

  • Mechanism : The compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
  • Clinical Relevance : Research has indicated that similar compounds can improve cognitive function in animal models of Alzheimer's disease .

Polymer Chemistry

The unique chemical properties of this compound make it suitable for applications in polymer chemistry.

  • Use in Polymers : The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.

Nanotechnology

In nanotechnology, thiazole-based compounds are being explored for their potential use in drug delivery systems.

  • Nanoparticle Formulation : By encapsulating this compound within nanoparticles, researchers aim to improve its bioavailability and targeted delivery to specific tissues .

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-11-15(18(23)21-9-7-12(8-10-21)16(19)22)25-17(20-11)13-3-5-14(24-2)6-4-13/h3-6,12H,7-10H2,1-2H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZGIOYXNFJAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-piperidinecarboxamide
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1-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-piperidinecarboxamide
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1-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-piperidinecarboxamide
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1-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-piperidinecarboxamide
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1-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-piperidinecarboxamide
Reactant of Route 6
1-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-piperidinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.